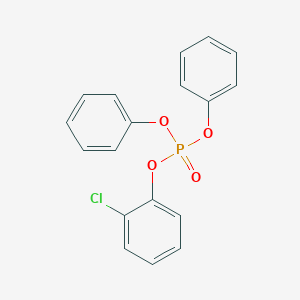
o-Chlorophenyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Chlorophenyl diphenyl phosphate (OCPDP) is an organophosphorus compound that has been widely used as a flame retardant in various industrial applications. It is also known as V6, Fyrol V6, and Oxydi-2-phenyl-2-chloroethyl phosphate. OCPDP is synthesized through a multi-step process, and its mechanism of action involves the inhibition of acetylcholinesterase enzyme activity.
Wissenschaftliche Forschungsanwendungen
OCPDP has been extensively used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, recent studies have shown that OCPDP has potential applications in scientific research, particularly in the field of enzyme inhibition. OCPDP has been found to inhibit acetylcholinesterase enzyme activity, which is involved in the breakdown of acetylcholine neurotransmitter. This inhibition can lead to the accumulation of acetylcholine, which can cause various physiological and biochemical effects.
Wirkmechanismus
OCPDP inhibits acetylcholinesterase enzyme activity by binding to the enzyme's active site. This binding prevents acetylcholine from breaking down, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation can cause overstimulation of cholinergic receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of OCPDP depend on the concentration and duration of exposure. At low concentrations, OCPDP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, OCPDP can cause more severe symptoms such as convulsions, respiratory failure, and death. OCPDP has also been found to cause oxidative stress, DNA damage, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
OCPDP has several advantages for lab experiments, including its potency, specificity, and stability. OCPDP is a potent inhibitor of acetylcholinesterase enzyme activity, making it an ideal tool for studying cholinergic neurotransmission. OCPDP is also highly specific for acetylcholinesterase enzyme, making it a valuable tool for studying enzyme-substrate interactions. However, OCPDP has some limitations, including its toxicity and potential for non-specific binding. Researchers must take appropriate precautions when handling OCPDP to avoid exposure and ensure accurate results.
Zukünftige Richtungen
There are several future directions for OCPDP research, including the development of new inhibitors with higher potency and specificity, the investigation of OCPDP's effects on other enzymes and neurotransmitter systems, and the development of new methods for detecting and quantifying OCPDP in biological samples. Additionally, OCPDP's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease should be explored further.
Synthesemethoden
OCPDP is synthesized through a multi-step process that involves the reaction of phenol with phosphorus oxychloride to form diphenyl chlorophosphate. This intermediate is then reacted with o-chloroaniline to form OCPDP. The overall reaction is shown below:
Phenol + POCI3 → Diphenyl chlorophosphate
Diphenyl chlorophosphate + o-chloroaniline → OCPDP
Eigenschaften
CAS-Nummer |
115-85-5 |
|---|---|
Molekularformel |
C18H14ClO4P |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
(2-chlorophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
NMPAICLYKOKXAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
Andere CAS-Nummern |
115-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



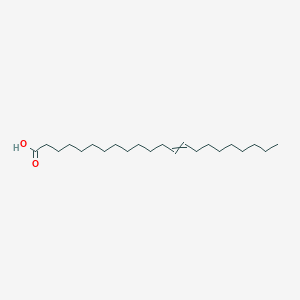
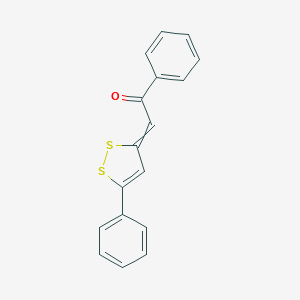
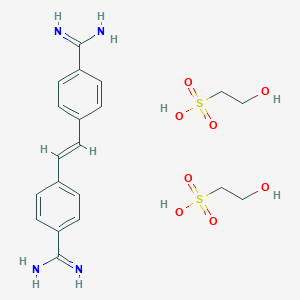
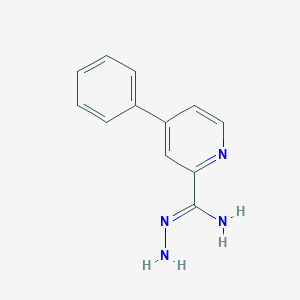


![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)


![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)


